molecular formula C23H18ClN3O2S B2935383 N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 422529-34-8

N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

Cat. No.: B2935383
CAS No.: 422529-34-8
M. Wt: 435.93
InChI Key: RNLLNRRVVLVDMN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinazolinone core substituted with a sulfanylidene group and a 4-chlorophenyl ethyl side chain. Its molecular framework combines structural elements of quinazolinone (a nitrogen-containing heterocycle) and a benzamide moiety, which are pharmacologically significant in modulating enzyme inhibition and receptor binding . The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and S-alkylation, as observed in analogous compounds (e.g., ).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-17-9-5-15(6-10-17)13-14-25-21(28)16-7-11-18(12-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12,19H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUHLTFFLDVAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure comprising a quinazoline core, a chlorophenyl group, and a benzamide moiety, this compound has been the subject of various studies focusing on its biological activities, particularly in antimicrobial and anticancer research.

Molecular Formula : C23H18ClN3O2S
Molecular Weight : 435.9 g/mol
CAS Number : 422529-34-8

The compound's structure contributes to its biological activity through specific interactions with molecular targets within cells.

Research indicates that this compound may exert its effects by modulating the activity of certain enzymes and receptors. It is believed to inhibit key pathways involved in cancer cell proliferation and microbial growth. For instance, it may interfere with DNA replication or protein synthesis in cancer cells, leading to reduced tumor growth.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : Preliminary data suggest that the compound inhibits cancer cell lines associated with overexpression of specific proteins such as polo-like kinase. This inhibition is crucial for preventing tumor growth and metastasis.
  • Mechanistic Insights : The interaction with specific molecular targets may lead to apoptosis (programmed cell death) in cancer cells. For example, it may disrupt signaling pathways essential for cell survival and proliferation.

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties:

  • Broad-Spectrum Activity : The compound exhibits activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo...Quinazoline core, chlorophenyl ethylAnticancer, antimicrobial
4-ChlorobenzamideBenzamide core with chlorine substitutionAntimicrobial
2-MercaptoquinazolineQuinazoline with mercapto groupAnticancer
6-FluoroquinazolineFluorine substitution on quinazolineAntimicrobial

The unique combination of functional groups in this compound sets it apart from other compounds in terms of its biological activity spectrum .

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study demonstrated that treatment with N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo... led to a significant reduction in the viability of various cancer cell lines compared to control groups. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.
  • Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of several pathogenic bacteria and fungi at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfanylidene-tetrahydroquinazolinone derivatives, which are structurally distinguished by substituents on the quinazolinone ring and the benzamide side chain. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-chlorophenyl ethyl, sulfanylidene C₂₄H₁₉ClN₄O₂S 462.95 Central quinazolinone core with sulfanylidene and chlorophenyl groups .
N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 476485-74-2) Benzyloxy phenyl, methylphenyl triazole C₃₁H₂₆ClN₅O₂S 584.09 Triazole-sulfanylacetamide hybrid; enhanced π-π stacking potential .
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) Sulfamoylphenyl, chlorophenyl C₂₂H₁₈ClN₅O₄S₂ 539.99 Sulfamoyl group improves solubility and bioavailability .
N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide (CAS 689770-63-6) Morpholinyl, chlorophenyl ethyl C₂₈H₂₇ClN₄O₃S 535.06 Morpholine enhances metabolic stability .

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